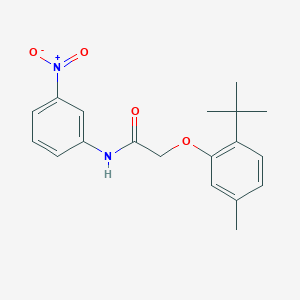

![molecular formula C17H21N3OS B5521162 N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)

N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives, closely related to the compound , involves cyclization reactions, often catalyzed by metal ions such as manganese(II) nitrate. These processes typically involve the formation of thiadiazole rings through the cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of metal catalysts, leading to the loss of water or hydrogen sulfide and the formation of thiadiazole derivatives (Dani et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) studies, is fundamental in understanding the geometric parameters and stability of thiazole derivatives. These analyses reveal the stabilization of molecular structures through intramolecular and intermolecular hydrogen bonding, with DFT calculations providing insights into the electronic transitions and stability indicated by the HOMO and LUMO energy levels (Dani et al., 2013).

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition of azides and thiones, leading to N-thiazolylidenamines. These reactions are crucial for the functionalization and further derivatization of thiazole cores, providing pathways to explore a wide range of chemical properties and reactivities (Pekcan & Heimgartner, 1988).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structures, can be characterized through various spectroscopic and crystallographic techniques. X-ray diffraction studies provide detailed insights into the crystalline structure and molecular geometry, which are essential for understanding the physical properties and stability of these compounds (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. Studies on proton tautomerism and stereoisomerism provide valuable information on the dynamic chemical behavior of thiazole compounds, shedding light on their potential applications and reactivity patterns (Pyrih et al., 2023).

Aplicaciones Científicas De Investigación

Catalytic Applications

The catalytic N-formylation and N-methylation of amines, utilizing CO2 as the carbon source, are crucial for synthesizing pharmaceuticals and natural products. Thiazolium carbene-based catalysts derived from vitamin B1, using polymethylhydrosiloxane (PMHS) as a reducing agent, demonstrate effectiveness under ambient conditions. These catalysts offer a sustainable approach by efficiently incorporating CO2 into valuable compounds (Das et al., 2016).

Radioisotope Labeling

Carbon-14 labeled derivatives of compounds related to N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine have been synthesized for use as radiotracers. These labeled compounds are pivotal in studying metabolism, residue, and environmental behavior, employing radioisotope tracing techniques (Yang et al., 2018).

Dye Synthesis and Application

Novel bisheteroaryl azo dyes, utilizing 4-phenyl-2-aminothiazole as a core structure, were synthesized and characterized. These dyes exhibit solvatochromic behavior and are applied as disperse dyes on polyester fabrics, showing notable fastness properties. The study explores the color properties in relation to the heterocyclic ring and substituents, contributing to the field of material science and textile engineering (Modi & Patel, 2013).

Biological Activity and Drug Development

The synthesis and investigation of novel acridine derivatives, including structures related to N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine, reveal anti-inflammatory and analgesic activities. These derivatives were evaluated for their biological activities, providing insights into the development of new anti-inflammatory and analgesic agents (Kothamunireddy & Galla, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine derivatives play a role in developing new fluorescent and colorimetric pH probes. These probes, characterized by high water solubility and significant Stokes shifts, are suitable for real-time pH sensing in various applications, including intracellular pH imaging (Diana et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(methylamino)-1,3-thiazol-4-yl]-(3-methyl-3-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-17(13-7-4-3-5-8-13)9-6-10-20(12-17)15(21)14-11-22-16(18-2)19-14/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCQBHPBUBAOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

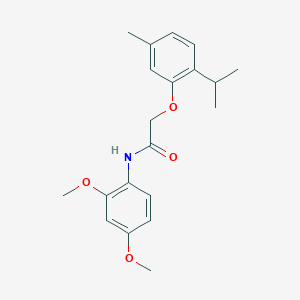

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

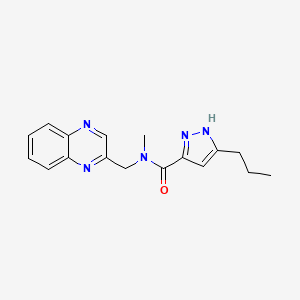

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

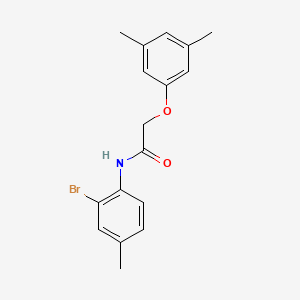

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)